molecular formula C8H10ClNO B1619239 4-(Chloroethoxy)aniline CAS No. 27692-35-9

4-(Chloroethoxy)aniline

Cat. No. B1619239
Key on ui cas rn: 27692-35-9
M. Wt: 171.62 g/mol
InChI Key: JQRJWBDPSJFJPY-UHFFFAOYSA-N
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Patent
US03937726

Procedure details

42 grams (1.05 mole) of sodium hydroxide were dissolved in 75 milliliters of water, and 139 grams (1 mole) of 4-nitrophenol and 235 grams (1 mole) of β-chloroethyl-p-toluene sulfonate were added, while stirring. Subsequently the reaction mixture was heated at 100°C for 4 hours. After cooling, the mixture was made alkaline by means of a solution of sodium hydroxide of 33 % strength and was diluted with about 5 liters of water. The precipitated crystalline product was filtered off with suction, washed with water and dried.
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step Two
Quantity
235 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)([O-])=O.[Cl:13][CH2:14][CH2:15]OS(C1C=CC(C)=CC=1)(=O)=O>O>[Cl:13][CH2:14][CH2:15][O:12][C:9]1[CH:10]=[CH:11][C:6]([NH2:3])=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
139 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
235 g
Type
reactant
Smiles
ClCCOS(=O)(=O)C1=CC=C(C=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The precipitated crystalline product was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClCCOC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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